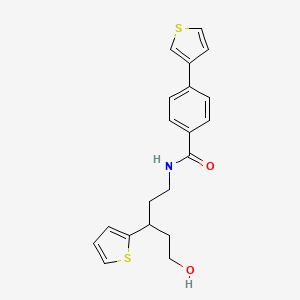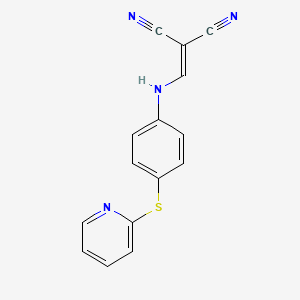
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a sophisticated chemical compound known for its potential applications in various scientific fields. Characterized by its intricate molecular structure, this compound exhibits unique chemical and biological properties that make it an intriguing subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic synthesis. Starting with the appropriate quinazolinone derivative and a naphthalene-based substrate, the process often includes:
Nucleophilic substitution reactions: : Forming the quinazolinone scaffold.
Acylation reactions: : Introducing the acetamide moiety.
Condensation reactions: : Linking the quinazolinone and naphthalene units under controlled conditions. These steps require precise control of temperature, pH, and the presence of catalysts to achieve high yield and purity.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions for industrial reactors, ensuring consistent quality, and implementing rigorous purification protocols. Advanced techniques like crystallization and chromatography are often employed to isolate the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: : Can lead to the formation of quinazoline-2-oxide derivatives.
Reduction: : Possible reduction of the ketone group to yield hydroxyl derivatives.
Substitution: : Halogenation or other electrophilic substitutions on the naphthalene ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. These reactions typically occur under controlled temperatures and inert atmosphere to prevent side reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives that retain the core quinazolinone-naphthalene structure but with additional functional groups, enhancing their chemical and biological activity.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide finds extensive applications in:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : Studied for its potential role as a biochemical probe or enzyme inhibitor.
Medicine: : Investigated for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mode of action often involves:
Binding to enzymes: : Inhibiting their activity by blocking the active site.
Interacting with cellular receptors: : Modulating signal transduction pathways.
Disrupting DNA replication: : Inhibiting the growth of cancer cells by interfering with DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Compared to other quinazolinone derivatives, N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide stands out due to its unique naphthalene moiety, which enhances its chemical stability and biological activity. Similar compounds include:
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylacetamide: : Lacks the naphthalene group, leading to different chemical properties.
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(phenoxy)acetamide: : Contains a phenyl group instead of naphthalene, altering its biological activity.
Eigenschaften
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-18-28-25-12-5-4-11-24(25)27(32)30(18)22-10-6-9-21(16-22)29-26(31)17-33-23-14-13-19-7-2-3-8-20(19)15-23/h2-16H,17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCIWDOZUKUBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2809343.png)





![N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)


![9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809358.png)
![2-ethyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2809360.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2809361.png)

![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
